This compound falls under the category of ureas, which are derivatives of carbonyl compounds where the carbonyl carbon is bonded to nitrogen atoms. It is specifically classified as a bis(dimethylurea) derivative due to the presence of two dimethylurea units linked by a methylene bridge.
The synthesis of Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- typically involves several steps:
The synthesis may also involve the use of specific catalysts or conditions that facilitate the formation of the methylene bridge between the dimethylurea units.
The molecular structure of Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- can be described as follows:
Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- can participate in various chemical reactions typical for ureas:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- primarily revolves around its interactions with biological systems:
The physical and chemical properties of Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- include:
This compound may cause allergic skin reactions and has potential long-lasting harmful effects on aquatic life . Proper handling and disposal procedures should be followed.
Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- has several notable applications:
These applications underscore its significance across multiple industries and highlight ongoing research into its properties and uses.
The precise discovery timeline of N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethylurea] remains undocumented in public scientific literature, though its emergence aligns with mid-20th-century industrial research into latent curing agents for high-performance polymers. Developed primarily for epoxy resin systems, this compound gained commercial traction under tradenames such as Omicure 52, Dyhard UR 700, and U 415M [6]. These designations reflect its industrial origin and optimization for controlled reactivity in adhesive formulations. The compound’s development was likely driven by demands for curing agents that remain stable during processing yet activate efficiently under specific thermal conditions—a property profile critical for aerospace and electronics composites. Patent protections and proprietary formulations have historically limited public disclosure of its synthetic pathways, though its current availability from specialty chemical suppliers indicates established manufacturing protocols optimized for consistent purity and performance [3] [6].
This compound exhibits a complex naming landscape due to its symmetrical structure and functional group combinations. Systematically, it is designated as N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethylurea] in IUPAC nomenclature, with the CAS Registry Number 10097-09-3 providing a unique identifier [2]. Its molecular formula is C₁₉H₂₄N₄O₂ (molecular weight: 340.42 g/mol), featuring a central methylene group (–CH₂–) connecting two para-substituted phenyl rings. Each ring terminates in a N,N-dimethylurea moiety [–NH–C(=O)–N(CH₃)₂], creating a symmetric diurea architecture [2] [4].
Table 1: Structural and Chemical Identifiers
Property | Value/Descriptor |
---|---|
CAS Registry Number | 10097-09-3 |
Molecular Formula | C₁₉H₂₄N₄O₂ |
Systematic Name | 3-[4-[[4-(Dimethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-dimethylurea |
Canonical SMILES | CN(C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C)C |
InChI Key | MOAPNXVHLARBNQ-UHFFFAOYSA-N |
Characteristic Symmetry | C₂-symmetry (molecular plane bisecting methylene bridge) |
Common synonyms reflect naming conventions emphasizing either the methylene bridge or urea substitutions:
The structural core enables extensive hydrogen bonding through urea N–H groups, while the methyl substituents on urea nitrogen limit self-association strength—a deliberate design for controlled reactivity in polymer applications. Crystallographic data indicates a melting point of 345°C [2], unusually high for organic compounds, attributable to intermolecular H-bonding networks and molecular rigidity. Complementary physical properties include a calculated density of 1.204 g/cm³ and a boiling point estimated at 595.5°C at atmospheric pressure [3].
Table 2: Comprehensive Synonym Listing
Name Type | Synonyms |
---|---|
Systematic Names | N,N′′-(Methylenedi-4,1-phenylene)bis[N′,N′-dimethylurea]; 3-[4-[[4-(Dimethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-dimethylurea |
Functional Group-Based | Bis[4-(dimethylaminocarbonylamino)phenyl]methane; Bis[p-(N,N-dimethylurea)phenyl]methane |
Bridge-Based | 4,4′-Methylenediphenylene bis(dimethylurea); 4,4′-Methylenebis(phenyldimethylurea) |
Trade Names | Omicure 52; Dyhard UR 700; U 52M; Technicure MDU 11; U 415M; UA 23 |
Obsolete/CAS Variants | Urea, 1,1′-(methylenedi-p-phenylene)bis[3,3-dimethyl- |
Functionally, this bis-urea derivative serves as a latent curing agent and crosslinking promoter in epoxy resin systems, where its thermal stability enables processing at elevated temperatures without premature reaction. The –NH groups within the urea functionalities undergo controlled nucleophilic addition to epoxide rings, forming crosslinked networks that enhance mechanical strength and chemical resistance in cured polymers [6]. Its industrial applications are concentrated in high-performance sectors:
Academically, this compound serves as a model system for studying supramolecular assembly via hydrogen bonding. The directional N–H···O=C interactions facilitate the formation of stable crystalline lattices and self-assembled structures, informing broader research in molecular recognition and smart materials. Its thermal behavior—particularly the sharp, high-temperature melting transition—is structurally diagnostic and provides insights into solid-state stability of hydrogen-bonded networks [2] [4].
Table 3: Key Physicochemical Properties and Industrial Specifications
Property | Value | Significance |
---|---|---|
Melting Point | 345 °C | Indicates thermal stability during polymer processing; enables high-temperature applications |
Molecular Weight | 340.42 g/mol | Optimal size for solubility in resins while maintaining low migration |
Hydrogen Bond Donors | 2 | Enables crosslinking via H-bonding and epoxide addition |
Hydrogen Bond Acceptors | 2 | Complementary to donor groups in self-assembly |
Rotatable Bonds | 4 | Balances molecular flexibility with structural rigidity |
Trade Designations | Omicure 52, UR 700 | Industry-recognized grades for adhesive formulation [6] |
Future research directions include tailoring its hydrogen-bonding dynamics for stimuli-responsive polymers and optimizing derivatives for additive manufacturing. The compound exemplifies how targeted molecular design—balancing symmetry, functionality, and steric effects—enables specialized performance in demanding industrial environments.
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